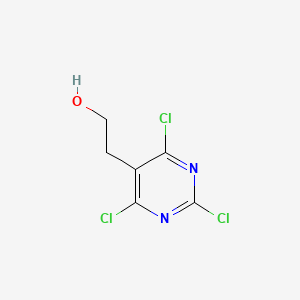![molecular formula C10H14N2O5S B12096339 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12096339.png)
1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-4-thiouridine: is a modified nucleoside that is structurally similar to uridine but with a sulfur atom replacing the oxygen atom at the 4-position and a methyl group at the 5-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-4-thiouridine typically involves the following steps:
Acetylation of Uridine: The hydroxyl groups of uridine are acetylated to protect them during subsequent reactions.
Thionation: The 4-oxo group of the acetylated uridine is converted to a 4-thio group using Lawesson’s reagent.
Deacetylation: The acetyl groups are removed using ammonia in methanol to yield the free 4-thiouridine.
Industrial Production Methods: While specific industrial production methods for 5-methyl-4-thiouridine are not extensively documented, the general approach involves large-scale synthesis using the above-mentioned steps, with optimization for yield and purity.
化学反应分析
Types of Reactions: 5-Methyl-4-thiouridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Desulfurized uridine derivatives.
Substitution: Various substituted thiouridine derivatives.
科学研究应用
Chemistry: 5-Methyl-4-thiouridine is used in the study of nucleic acid chemistry, particularly in understanding the effects of sulfur substitution on nucleoside properties .
Biology: In biological research, this compound is used to study RNA modifications and their roles in cellular processes. It is also employed in metabolic labeling to track RNA dynamics .
Industry: In the pharmaceutical industry, 5-methyl-4-thiouridine is explored for its potential as a therapeutic agent and as a tool for drug development .
作用机制
5-Methyl-4-thiouridine exerts its effects primarily through its incorporation into RNA, where it can alter RNA stability and function. The sulfur atom at the 4-position allows the compound to form covalent bonds with RNA-binding proteins upon exposure to ultraviolet light, thereby affecting RNA-protein interactions . This mechanism is utilized in various RNA sequencing and labeling techniques .
相似化合物的比较
4-Thiouridine: Similar structure but lacks the methyl group at the 5-position.
2-Thiocytidine: Another thiolated nucleoside with sulfur at the 2-position.
5-Methyluridine: Similar structure but lacks the sulfur atom at the 4-position.
Uniqueness: 5-Methyl-4-thiouridine is unique due to the combined presence of a sulfur atom at the 4-position and a methyl group at the 5-position. This dual modification imparts distinct chemical and biological properties, making it valuable for specific scientific applications .
属性
分子式 |
C10H14N2O5S |
|---|---|
分子量 |
274.30 g/mol |
IUPAC 名称 |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5S/c1-4-2-12(10(16)11-8(4)18)9-7(15)6(14)5(3-13)17-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,18) |
InChI 键 |
IXDWFVOGUMAKFI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12096263.png)
![4,7-Dibromo-[1,2,5]selenadiazolo[3,4-c]pyridine](/img/structure/B12096265.png)



![2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B12096274.png)




![1H-Pyrrolo[2,1-c][1,4]oxazine,hexahydro-4-methyl-,(4S,8aS)-(9CI)](/img/structure/B12096303.png)
![(1R,2S,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol](/img/structure/B12096325.png)

